molecular formula C9H7ClFNO B11753779 5-Allyl-2-chloro-3-fluoroisonicotinaldehyde

5-Allyl-2-chloro-3-fluoroisonicotinaldehyde

Cat. No.: B11753779
M. Wt: 199.61 g/mol
InChI Key: YKSNSAPVPOLORS-UHFFFAOYSA-N
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Description

5-Allyl-2-chloro-3-fluoroisonicotinaldehyde is a chemical compound with the molecular formula C9H7ClFNO and a molecular weight of 199.61 g/mol It is characterized by the presence of an allyl group, a chloro group, and a fluoro group attached to an isonicotinaldehyde backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Allyl-2-chloro-3-fluoroisonicotinaldehyde typically involves the reaction of 2-chloro-3-fluoropyridine with N-(2-dimethylaminoethyl)-N-methylformamide and allyl bromide . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. The process may involve multiple steps, including the formation of intermediate compounds, which are then converted to the final product through further chemical reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as distillation, crystallization, or chromatography to isolate the desired compound from impurities.

Chemical Reactions Analysis

Types of Reactions

5-Allyl-2-chloro-3-fluoroisonicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

5-Allyl-2-chloro-3-fluoroisonicotinaldehyde has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 5-Allyl-2-chloro-3-fluoroisonicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Allyl-2-chloro-3-fluoroisonicotinaldehyde include:

  • 2-Chloro-3-fluoroisonicotinaldehyde
  • 5-Allyl-2-chloroisonicotinaldehyde
  • 5-Allyl-3-fluoroisonicotinaldehyde

Uniqueness

This compound is unique due to the presence of both chloro and fluoro substituents on the isonicotinaldehyde backbone, which can influence its reactivity and interactions with other molecules

Properties

Molecular Formula

C9H7ClFNO

Molecular Weight

199.61 g/mol

IUPAC Name

2-chloro-3-fluoro-5-prop-2-enylpyridine-4-carbaldehyde

InChI

InChI=1S/C9H7ClFNO/c1-2-3-6-4-12-9(10)8(11)7(6)5-13/h2,4-5H,1,3H2

InChI Key

YKSNSAPVPOLORS-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CN=C(C(=C1C=O)F)Cl

Origin of Product

United States

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